molecular formula C21H17FN2O3S B14128260 3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14128260
M. Wt: 396.4 g/mol
InChI Key: NZAAOULKVLCNCS-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the thienopyrimidine class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach includes the condensation of 4-ethoxybenzaldehyde with 4-fluorobenzylamine to form an intermediate Schiff base, followed by cyclization with thiourea and subsequent oxidation . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid.

Industrial Production Methods

These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its combination of an ethoxyphenyl group and a fluorobenzyl group differentiates it from other thienopyrimidine derivatives .

Properties

Molecular Formula

C21H17FN2O3S

Molecular Weight

396.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H17FN2O3S/c1-2-27-17-9-7-16(8-10-17)24-20(25)19-18(11-12-28-19)23(21(24)26)13-14-3-5-15(22)6-4-14/h3-12H,2,13H2,1H3

InChI Key

NZAAOULKVLCNCS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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